N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(16-11-4-1-2-5-11)10-21-15-8-7-12(17-18-15)13-6-3-9-20-13/h3,6-9,11H,1-2,4-5,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAJURCJZUVTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330000 | |
| Record name | N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872723-07-4 | |
| Record name | N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry
N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Key Reactions:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The pyridazinyl ring can be reduced to form dihydropyridazines.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at the pyridinyl and pyridazinyl rings.
Biology
The compound has been investigated for its potential bioactive properties, particularly its cytotoxic effects against cancer cell lines. Studies suggest that it may interact with specific molecular targets, modulating enzyme activity and affecting various biological pathways.
Biological Activities:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology.
- Antiparasitic Activity : Similar compounds have shown effectiveness against parasites by inhibiting cysteine proteases essential for parasite survival.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic effects. Its structural characteristics make it a candidate for developing novel anticancer agents and other therapeutic compounds.
Industrial Applications
The compound is also utilized in industrial settings, particularly in the development of novel materials and as a precursor for synthesizing functionalized polymers. Its unique properties make it suitable for applications in material science and polymer chemistry.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Heterocycle Core : The target compound’s pyridazine core differentiates it from triazole-based analogs (e.g., –5). Pyridazines are less common in anti-exudative agents but are prominent in fungicidal/antibacterial derivatives .
- Furan’s oxygen atom may enhance hydrogen bonding, similar to its role in triazole derivatives .
- Acetamide Substituent: The cyclopentyl group is unique compared to aromatic (e.g., chlorophenyl) or sulfonyl substituents ().
Structural Conformation and Crystallography
- Dihedral Angles : In pyrimidine sulfanyl acetamides (), dihedral angles between heterocycles and aryl groups range from 42° to 67°, influencing molecular planarity and binding. The target compound’s pyridazine-furan system may adopt a similar folded conformation stabilized by intramolecular hydrogen bonds (e.g., N–H⋯N as in ) .
- However, furan’s oxygen could mediate new packing motifs .
Biological Activity
N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring with a cyclopentyl group and a furan substituent. The presence of the sulfanyl group is significant as it may enhance the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 306.39 g/mol |
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate signal transduction pathways, leading to various biological effects, including anti-inflammatory and anticancer properties.
- Enzyme Interaction : The sulfanyl group can facilitate binding to target enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Antisecretory and Antiulcer Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antisecretory and antiulcer activities. In studies involving pylorus-ligated rats, compounds with similar structural features to this compound have demonstrated effective gastric antisecretory properties without acting as histamine H2-receptor antagonists .
Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several pyridazine derivatives on human cancer cell lines. The findings revealed dose-dependent cytotoxicity against colon cancer cells (LoVo), with some compounds exhibiting IC50 values below 20 µM, indicating strong anti-tumor activity .
Case Studies
- Study on Gastric Ulcers : In a controlled experiment, N-cyclopentyl derivatives were tested for their ability to reduce gastric acid secretion in rats. The results showed a significant reduction in acid levels, suggesting potential therapeutic applications for ulcer treatment.
- Cytotoxicity in Cancer Research : A comparative study involving various pyridazine derivatives highlighted that those with similar functional groups to N-cyclopentyl showed promising results in inhibiting the proliferation of cancer cells, particularly in colon and ovarian cancer models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Structural Feature | Biological Activity |
|---|---|
| Sulfanyl Group | Enhances enzyme inhibition |
| Furan Ring | Increases receptor affinity |
| Cyclopentyl Substituent | Modulates lipophilicity |
Q & A
Basic: What synthetic routes are recommended for synthesizing N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Alkylation of 6-(furan-2-yl)pyridazine-3-thiol with α-chloroacetamide derivatives (e.g., N-cyclopentyl-α-chloroacetamide) in the presence of KOH as a base ( ).
- Step 2: Paal-Knorr condensation or other cyclization methods to modify heterocyclic substituents ().
Optimization Strategies:- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct minimization.
- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) for improved yields.
Advanced: How can researchers resolve discrepancies in crystallographic data refinement, particularly in hydrogen bonding networks?
Methodological Answer:
- Software Tools: Use SHELXL for refinement ( ). Implement riding models for hydrogen atoms, with ( ).
- Cross-Validation: Pair crystallographic data with spectroscopic results (e.g., NMR chemical shifts) to confirm hydrogen bonding patterns ().
- Torsion Angle Analysis: Evaluate deviations in nitro or heterocyclic group orientations (e.g., O1–N1–C3–C2 torsion angles) to identify structural distortions ( ).
Basic: What spectroscopic techniques are critical for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- FTIR: Identify thioether (C–S, ~600–700 cm) and amide (N–H, ~3300 cm) bonds ( ).
- Mass Spectrometry (MS): High-resolution MS to validate molecular formula (e.g., [M+H] peaks) ( ).
Advanced: How can researchers design experiments to evaluate the impact of pyridazine ring substituents on bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Analog Synthesis: Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyrazole) ( ).
- Bioassays: Test anti-exudative activity in rat models (e.g., carrageenan-induced edema) at 10–50 mg/kg doses ( ).
- Statistical Analysis: Use ANOVA to compare activity trends across substituents ( ).
Basic: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation: Use XlogP3 or Molinspiration for hydrophobicity prediction ( ).
- Topological Polar Surface Area (TPSA): Calculate via tools like RDKit (e.g., TPSA = 87.5 Ų for similar acetamides) ( ).
- DFT Studies: Optimize geometry with Gaussian 09 at B3LYP/6-31G(d) level to predict electrostatic potentials (MESP) ( ).
Advanced: What strategies address conflicting bioactivity data across different in vitro models?
Methodological Answer:
- Assay Standardization:
- Mechanistic Profiling: Perform SPR or ITC to quantify target binding affinity ().
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for polarity-based separation.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal lattice uniformity ( ).
Advanced: How to conduct mechanistic studies on the compound’s interaction with biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
